
Sodium;(4-carboxylatophenyl)-chloromercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;(4-carboxylatophenyl)-chloromercury, also known as sodium (4-carboxylatophenyl)mercury, is a chemical compound with the molecular formula C7H5HgNaO3. This compound is known for its unique properties and applications in various scientific fields. It is a crystalline powder that is often used in biochemical research due to its ability to interact with thiol groups in proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (4-carboxylatophenyl)mercury typically involves the reaction of 4-carboxyphenylboronic acid with mercuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of sodium (4-carboxylatophenyl)mercury follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and quality of the final product.
化学反应分析
Types of Reactions
Sodium (4-carboxylatophenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The chloromercury group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized mercury species.
Reduction: Elemental mercury and other reduced mercury compounds.
Substitution: Substituted phenylmercury compounds.
科学研究应用
Sodium (4-carboxylatophenyl)mercury has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of protein structures and functions due to its ability to bind to thiol groups.
Medicine: Investigated for its potential use in therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of sodium (4-carboxylatophenyl)mercury involves its interaction with thiol groups in proteins. The chloromercury group forms a covalent bond with the sulfur atom in the thiol group, leading to the inhibition of protein function. This interaction is crucial in biochemical studies where the compound is used to probe protein structures and activities.
相似化合物的比较
Sodium (4-carboxylatophenyl)mercury can be compared with other similar compounds such as:
Sodium (4-hydroxyphenyl)mercury: Similar in structure but with a hydroxyl group instead of a carboxylate group.
Sodium (4-methylphenyl)mercury: Contains a methyl group instead of a carboxylate group.
Sodium (4-nitrophenyl)mercury: Contains a nitro group instead of a carboxylate group.
Uniqueness
The presence of the carboxylate group in sodium (4-carboxylatophenyl)mercury makes it unique in terms of its reactivity and binding properties. This functional group enhances its solubility in water and its ability to form stable complexes with proteins and other biomolecules.
属性
分子式 |
C7H4ClHgNaO2 |
|---|---|
分子量 |
379.14 g/mol |
IUPAC 名称 |
sodium;(4-carboxylatophenyl)-chloromercury |
InChI |
InChI=1S/C7H5O2.ClH.Hg.Na/c8-7(9)6-4-2-1-3-5-6;;;/h2-5H,(H,8,9);1H;;/q;;2*+1/p-2 |
InChI 键 |
ZPTOQKOHSXSLGA-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1C(=O)[O-])[Hg]Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)
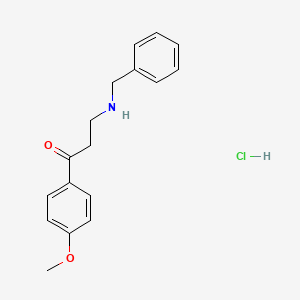
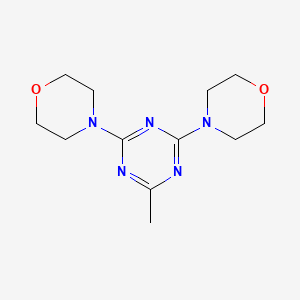


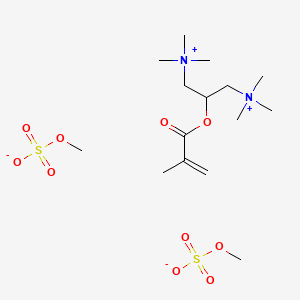
![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)

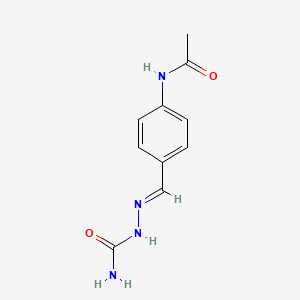

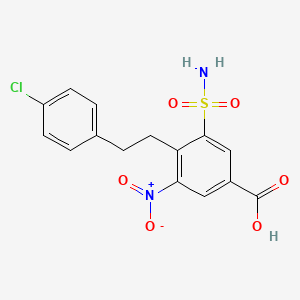
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)

